5-HO-Ehdpp
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Overview
Description
5-Hydroxy-2-ethylhexyl diphenyl phosphate, commonly referred to as 5-HO-Ehdpp, is an organophosphate ester. It is primarily used as a flame retardant and has applications in various industrial and consumer products. The compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in the production of plastics, textiles, and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-ethylhexyl diphenyl phosphate typically involves the esterification of 2-ethylhexanol with diphenyl phosphate. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 5-Hydroxy-2-ethylhexyl diphenyl phosphate follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification reaction takes place. The product is then separated and purified using techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-ethylhexyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and phenols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphates and phosphonates.
Reduction: Alcohols and phenols.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2-ethylhexyl diphenyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a reference material in environmental testing and as a standard in analytical chemistry.
Medicine: Investigated for its potential cytotoxic effects and its role in cancer cell proliferation.
Industry: Widely used as a flame retardant in the production of plastics, textiles, and other materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-ethylhexyl diphenyl phosphate involves its interaction with cellular receptors and signaling pathways. The compound has been shown to activate the epidermal growth factor receptor (EGFR) signaling pathway, leading to increased cell proliferation and migration. Additionally, it can inhibit the Hippo signaling pathway, resulting in the overactivation of the Yes-associated protein (YAP1), which promotes cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
- Triphenyl phosphate (TPHP)
- Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)
- Tris(2-chloroethyl) phosphate (TCEP)
Uniqueness
5-Hydroxy-2-ethylhexyl diphenyl phosphate is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike other organophosphate esters, it has a hydroxyl group that enhances its reactivity and potential interactions with biological systems .
Properties
CAS No. |
2173149-33-0 |
---|---|
Molecular Formula |
C20H27O5P |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2-ethyl-5-hydroxyhexyl) diphenyl phosphate |
InChI |
InChI=1S/C20H27O5P/c1-3-18(15-14-17(2)21)16-23-26(22,24-19-10-6-4-7-11-19)25-20-12-8-5-9-13-20/h4-13,17-18,21H,3,14-16H2,1-2H3 |
InChI Key |
PZMFWNXABLTZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)O)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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